4-methyl-1-oxaspiro[2.5]octane
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Overview
Description
4-methyl-1-oxaspiro[2.5]octane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with a methyl group attached to the cyclohexane ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 4-methyl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable cyclohexanone derivative with an epoxidizing agent. One common method involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation . Industrial production methods may involve the use of heterogeneous catalysts to facilitate the ring-opening reactions and achieve higher yields .
Chemical Reactions Analysis
4-methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Ring-Opening Reactions: One notable reaction is the ring-opening of the oxirane ring to form 2,2,3,6-tetramethylcyclohexanecarbaldehyde in the presence of a silica catalyst.
Scientific Research Applications
4-methyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrance intermediates and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-oxaspiro[2.5]octane involves its interaction with various molecular targets. For example, in ring-opening reactions, the oxirane ring interacts with acidic catalysts, leading to the formation of aldehydes or other products . The stereochemistry of the compound plays a crucial role in its reactivity and the formation of specific products .
Comparison with Similar Compounds
4-methyl-1-oxaspiro[2.5]octane can be compared with other spirocyclic compounds such as:
4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane: This compound undergoes similar ring-opening reactions to form fragrance intermediates.
1-oxaspiro[2.5]octane: This compound shares the spirocyclic structure but lacks the methyl group, leading to different reactivity and applications.
1-oxaspiro[4.5]decane: Another spirocyclic compound with a larger ring size, used in different industrial applications.
This compound stands out due to its specific structure and the presence of the methyl group, which influences its chemical behavior and applications.
Properties
CAS No. |
53955-82-1 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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